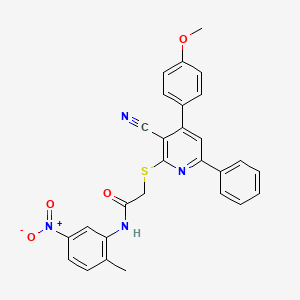
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C28H22N4O4S and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide (CAS No. 332053-67-5) has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H19N3O5S
- Molecular Weight : 497.52 g/mol
- Structural Features : The compound contains a pyridine ring, a cyano group, and a methoxyphenyl moiety, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of Cancer Cell Lines : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- IC50 Values : Compounds similar to this one have demonstrated low IC50 values (concentration required to inhibit cell growth by 50%), indicating potent activity against cancer cells. Specific data for this compound is still under investigation.
Antimicrobial Activity
The compound's potential antimicrobial effects are also noteworthy:
- Bacterial Inhibition : Preliminary studies suggest that it may possess antibacterial properties against certain strains, although specific data on the effectiveness against various pathogens is limited.
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Activity Assessment
A study conducted on derivatives of pyridine-based compounds showed that modifications in the substituents significantly affected their anticancer activity. The compound was tested alongside known inhibitors and demonstrated comparable efficacy in inhibiting tumor growth in vitro .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thioacetamide derivatives, the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic agent .
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structural features suggest potential as an anti-cancer agent, as similar compounds have shown efficacy against various cancer cell lines.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the cyano and methoxy groups is thought to enhance its interaction with biological targets.
- Antimicrobial Properties : Some research has suggested that the compound possesses antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Applications in Medicinal Chemistry
The synthesis of this compound and its derivatives is of great interest for developing new pharmaceuticals. Its complex structure allows for modifications that can enhance potency and selectivity against specific biological targets.
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by targeting specific pathways involved in cell cycle regulation.
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration.
Applications in Material Science
Beyond medicinal applications, this compound can be utilized in material science due to its unique electronic properties. Its ability to form stable complexes with metal ions opens avenues for developing sensors and catalysts.
- Sensor Development : The electronic properties make it suitable for use in chemical sensors that detect environmental pollutants or biomolecules.
- Catalytic Applications : The compound can serve as a catalyst in organic reactions, particularly those involving nucleophilic substitutions or cycloadditions.
Properties
Molecular Formula |
C28H22N4O4S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C28H22N4O4S/c1-18-8-11-21(32(34)35)14-25(18)30-27(33)17-37-28-24(16-29)23(19-9-12-22(36-2)13-10-19)15-26(31-28)20-6-4-3-5-7-20/h3-15H,17H2,1-2H3,(H,30,33) |
InChI Key |
VQRQGQDVEIWEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















